molecular formula C15H16ClNO2S B2954886 2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide CAS No. 1797352-29-4

2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide

Cat. No.: B2954886
CAS No.: 1797352-29-4
M. Wt: 309.81
InChI Key: XJTPGPPKMNHEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl core substituted with a methoxyethyl group bearing a 5-methylthiophene moiety.

Properties

IUPAC Name

2-chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-10-7-8-14(20-10)13(19-2)9-17-15(18)11-5-3-4-6-12(11)16/h3-8,13H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTPGPPKMNHEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 2-methoxyethylamine to form the intermediate 2-chloro-N-(2-methoxyethyl)benzamide.

    Introduction of the Thiophene Ring: The intermediate is then reacted with 5-methylthiophene-2-carboxylic acid under appropriate conditions to introduce the thiophene ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The thiophene ring can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro and methoxy groups, along with the thiophene ring, contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Benzamide Derivatives

Compound Substituent Melting Point (°C) Yield (%) Source
Target Compound 5-methylthiophen-2-yl, methoxy Not reported Not reported -
14 () 4,6-dichloropyrimidin-2-yl 156–158 88
17 () 4-chloro-6-trifluoroethoxy 144–146 88
3o () tert-butyl, 5-methylthiophene Not reported 78
5-Chloro-2-methoxy-N-phenethyl Phenethyl Not reported Not reported

Electronic and Steric Effects

  • Methoxy groups (e.g., in and ) donate electron density, altering electronic distribution and possibly influencing receptor interactions .
  • Thiophene vs.

Biological Activity

2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a synthetic compound belonging to the class of benzamide derivatives. Its unique structure, characterized by the presence of a chlorine atom, a methoxy group, and a thiophene moiety, suggests significant potential for pharmacological applications, particularly in treating ischemic heart diseases. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H14ClN1O2S1C_{13}H_{14}ClN_{1}O_{2}S_{1}. The compound's structure includes:

  • A chlorine atom at the ortho position of the benzamide ring.
  • A methoxy group at the meta position.
  • A 5-methylthiophene ring linked through an ethyl chain.

This specific arrangement contributes to its biological activity by influencing its interaction with various molecular targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common route includes:

  • Formation of the Benzamide Moiety : Reaction of 5-methylthiophene with pivaloyl chloride in the presence of a base such as triethylamine.
  • Chlorination : Introduction of the chlorine substituent at the ortho position through electrophilic aromatic substitution.
  • Methoxylation : Addition of a methoxy group via methylation reactions.

These steps require careful control of reaction conditions, including temperature and time, to optimize yield and purity.

The biological activity of this compound is thought to involve its interaction with specific proteins involved in metabolic pathways related to ischemic heart disease. Research indicates that it may act as an allosteric modulator or inhibitor , enhancing binding affinity due to its functional groups:

  • The methoxy group increases hydrophobic interactions.
  • The methyl substituent on the thiophene ring may enhance selectivity towards target proteins.

Biological Activity and Pharmacological Potential

Research findings suggest that this compound has significant pharmacological properties:

  • Cardiovascular Effects : Preliminary studies indicate potential efficacy in treating ischemic heart diseases by targeting metabolic pathways affected by ischemia.
    StudyFindings
    Demonstrated interaction with proteins involved in ischemic pathways.
    Suggested modulation of metabolic processes related to heart function.
  • Stability and Reactivity : The compound's stability under various conditions has been evaluated, indicating susceptibility to hydrolysis but stability under neutral pH conditions.
  • In Vitro Studies : In vitro assays have shown that modifications on the thiophene ring significantly impact the compound's pharmacodynamics, making it a candidate for further drug development.

Case Studies

A recent investigation into similar benzamide derivatives highlighted their potential in cancer therapy due to their ability to inhibit specific kinases involved in cell proliferation:

  • Case Study 1 : A derivative showed micromolar inhibition against HSET (KIFC1), a protein involved in centrosome clustering in cancer cells, demonstrating the potential for this compound to exhibit similar inhibitory effects against oncogenic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.